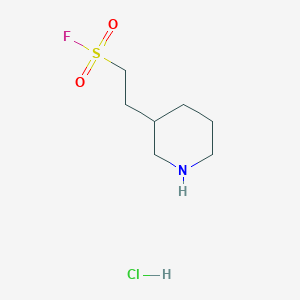

2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride

Beschreibung

2-Piperidin-3-ylethanesulfonyl fluoride; hydrochloride is a piperidine-derived compound featuring an ethanesulfonyl fluoride substituent at the 3-position of the piperidine ring, with a hydrochloride salt enhancing its solubility. Sulfonyl fluoride groups are known for their reactivity as covalent inhibitors, targeting serine proteases or other nucleophilic enzymes . The hydrochloride salt form is common in pharmaceuticals to improve bioavailability and stability .

Eigenschaften

IUPAC Name |

2-piperidin-3-ylethanesulfonyl fluoride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)5-3-7-2-1-4-9-6-7;/h7,9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOLYTYXEHYSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCS(=O)(=O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. One common method includes the reaction of 2-piperidin-3-ylethanol with sulfonyl fluoride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidinones or reduction to form more saturated derivatives.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the modification of biomolecules and the synthesis of complex heterocycles.

Biology: The compound is employed in the study of enzyme inhibition, particularly serine proteases, due to its ability to form covalent bonds with active site residues.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where it serves as a key intermediate in the synthesis of active ingredients.

Wirkmechanismus

The mechanism of action of 2-Piperidin-3-ylethanesulfonyl fluoride;hydrochloride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group reacts with nucleophilic residues in proteins, such as serine or cysteine, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound forms a stable covalent adduct with the active site serine residue, thereby blocking the enzyme’s catalytic function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s key distinction lies in its ethanesulfonyl fluoride moiety. Below is a comparison with structurally related piperidine derivatives:

Physicochemical Properties

- Reactivity : The sulfonyl fluoride group in the target compound is highly electrophilic, enabling covalent bond formation with biological nucleophiles (e.g., serine in enzymes). This contrasts with sulfonamides () or trifluoromethyl groups (), which are less reactive but improve lipophilicity .

- Solubility: All hydrochloride salts exhibit improved aqueous solubility compared to free bases. For example, 3-Fluoro-4-piperidinone hydrochloride () has a molecular weight of 153.58, while bulkier derivatives like 4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]piperidine hydrochloride () may have reduced solubility due to aromatic halogens.

- Stability : Sulfonyl fluorides are hydrolytically stable under physiological conditions compared to sulfonyl chlorides, making them suitable for prolonged biological activity .

Biologische Aktivität

2-Piperidin-3-ylethanesulfonyl fluoride; hydrochloride (CAS No. 2411221-01-5) is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its biological activity has been the subject of various studies, focusing on its interactions with specific enzymes and its potential as a pharmacological agent. This article explores the biological activity of this compound, presenting data from relevant studies, case analyses, and a summary of findings.

Chemical Structure and Properties

2-Piperidin-3-ylethanesulfonyl fluoride; hydrochloride is characterized by its piperidine ring structure, which is known for its biological activity. The sulfonyl fluoride group enhances its reactivity, particularly in enzyme inhibition.

| Property | Value |

|---|---|

| Molecular Formula | C7H14FNO2S |

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | 2-(Piperidin-3-yl)ethane-1-sulfonyl fluoride |

| CAS Number | 2411221-01-5 |

The mechanism of action for 2-Piperidin-3-ylethanesulfonyl fluoride primarily involves its role as an enzyme inhibitor. Studies have indicated that it exhibits significant inhibitory effects on various enzymes, including:

- α-Glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to reduced glucose absorption, making it a target for antidiabetic therapies.

- Cholinesterases : These enzymes are involved in neurotransmitter breakdown. Inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.

In Vitro Studies

Recent research has demonstrated that 2-Piperidin-3-ylethanesulfonyl fluoride exhibits notable inhibitory activity against α-glucosidase and cholinesterases. For instance:

- α-Glucosidase Inhibition : The compound showed several-fold greater inhibitory activity compared to the standard drug acarbose. Kinetic studies revealed that it operates through a competitive inhibition mechanism, suggesting that it binds to the active site of the enzyme.

- Cholinesterase Inhibition : The compound displayed mixed-type inhibition against acetylcholinesterase (AChE), indicating that it can bind both to the active site and to an allosteric site, potentially enhancing its therapeutic efficacy.

In Vivo Studies

In vivo experiments using STZ-induced diabetic rat models have validated the antidiabetic effects of this compound. The results indicated significant reductions in blood glucose levels following administration, supporting its potential use in diabetes management.

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of compounds similar to 2-Piperidin-3-ylethanesulfonyl fluoride:

- Antidiabetic Therapies : A study highlighted how piperidine derivatives can be utilized in developing new antidiabetic medications by targeting α-glucosidase.

- Neurodegenerative Diseases : Research has shown that cholinesterase inhibitors derived from piperidine structures can improve cognitive function in Alzheimer's patients by enhancing acetylcholine levels.

Summary of Findings

The biological activity of 2-Piperidin-3-ylethanesulfonyl fluoride; hydrochloride suggests it has significant potential as a therapeutic agent due to its enzyme inhibitory properties. Key findings include:

- Strong α-glucosidase and cholinesterase inhibition , indicating potential applications in diabetes and neurodegenerative diseases.

- In vivo validation of its antidiabetic effects, supporting further investigation into its clinical applications.

Q & A

Q. What are the recommended synthetic routes for 2-piperidin-3-ylethanesulfonyl fluoride; hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonylation of a piperidine precursor. For example, analogous piperidine derivatives are synthesized via nucleophilic substitution or coupling reactions using ethanesulfonyl fluoride groups under anhydrous conditions . Key parameters include:

- Temperature : 0–5°C for sulfonylation to minimize side reactions.

- Solvent : Dichloromethane or THF for solubility and inertness.

- Catalysts : Triethylamine or DMAP to facilitate reaction efficiency.

Yield optimization requires monitoring by TLC or HPLC, with purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Confirm piperidine ring conformation and sulfonyl fluoride group integration (¹H/¹³C/¹⁹F NMR) .

- HPLC-MS : Assess purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, particularly at the piperidine 3-position .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .

- Storage : Dry, dark conditions at 2–8°C in airtight containers to prevent hydrolysis of the sulfonyl fluoride group .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s potential as a covalent enzyme inhibitor?

- Methodological Answer :

- Target Selection : Focus on serine hydrolases or proteases, as sulfonyl fluorides are reactive electrophiles. Use computational docking (e.g., AutoDock Vina) to predict binding affinity to active sites .

- Kinetic Assays : Measure inhibition constants () via fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC for trypsin-like proteases). Include pre-incubation steps to assess time-dependent inactivation .

- Mass Spectrometry : Confirm covalent adduct formation by detecting mass shifts (+136 Da for sulfonylated serine) .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Buffer Compatibility : Test pH-dependent stability (e.g., phosphate vs. HEPES buffers) to identify hydrolysis artifacts .

- Cellular Permeability : Use Caco-2 monolayers or PAMPA assays to assess membrane penetration, which may explain discrepancies between in vitro and cell-based studies .

- Metabolite Screening : LC-MS/MS to detect degradation products (e.g., ethanesulfonic acid) that could interfere with activity .

Q. How can structural modifications enhance selectivity for specific biological targets?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents at the piperidine 3-position (e.g., methyl, hydroxyl groups) to modulate steric and electronic effects .

- Crystallographic Analysis : Compare inhibitor-enzyme co-structures to identify key hydrogen bonds or hydrophobic interactions .

- Proteome-wide Profiling : Use activity-based protein profiling (ABPP) to assess off-target interactions and refine selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.